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The histone methyltransferase Set2 (and its human ortholog SETD2) plays a critical role in
regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 36
(H3K36me3). This epigenetic mark is crucial for maintaining transcriptional fidelity, preventing
cryptic transcription, and ensuring proper cell cycle progression.[1] Consequently, identifying
the direct and indirect target genes of Set2 is paramount for understanding its function in
normal physiology and its dysregulation in diseases like cancer. This guide provides a
comparative overview of two powerful techniques, RNA sequencing (RNA-seq) and Chromatin
Immunoprecipitation sequencing (ChlP-seq), for identifying and confirming Set2 target genes.

Comparing RNA-seq and ChIP-seq for Set2 Target
Gene Ildentification

RNA-seq and ChIP-seq are complementary high-throughput sequencing techniques that
provide different yet synergistic insights into gene regulation by Set2. RNA-seq quantifies the
abundance of RNA transcripts, offering a global view of gene expression changes that occur as
a consequence of Set2 activity or its absence. In contrast, ChlP-seq identifies the specific
genomic regions where Set2-mediated H3K36me3 is present, indicating the direct targets of
Set2's enzymatic activity.

The integration of both datasets provides a more robust confirmation of Set2 target genes.
Genes that are both differentially expressed in a Set2 mutant (identified by RNA-seq) and show
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altered H3K36me3 levels in their gene bodies (identified by ChlP-seq) are strong candidates

for being direct Set2 targets.

Feature RNA-seq ChlIP-seq for H3K36me3
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o ) bound by a specific protein (or
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transcribed from RNA.
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Experimental Protocols
RNA-seq for Differential Gene Expression Analysis in
Yeast set2A Mutants

This protocol outlines the key steps for performing RNA-seq to compare gene expression
between wild-type and set2A yeast strains.

e Yeast Strain and Culture Conditions:

o Grow wild-type (e.g., BY4741) and set2A mutant yeast strains in appropriate liquid
medium (e.g., YPD) at 30°C with shaking to mid-log phase (OD600 = 0.6-0.8).

o Harvest cells by centrifugation and flash-freeze the cell pellets in liquid nitrogen.
o Total RNA Extraction:

o Extract total RNA from yeast cells using a hot acidic phenol-chloroform method or a
commercially available kit designed for yeast.[2][3]

o Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a
bioanalyzer (e.g., Agilent Bioanalyzer).

o mMRNA Library Preparation and Sequencing:
o Isolate mRNA from total RNA using oligo(dT) magnetic beads.

o Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and
random primers.

o Synthesize second-strand cDNA, end-repair, A-tail, and ligate sequencing adapters.
o Perform PCR amplification to enrich the library.

o Assess the quality and quantity of the prepared library.
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o Sequence the library on a high-throughput sequencing platform (e.g., lllumina).[2]

o Data Analysis:

[e]

Perform quality control on the raw sequencing reads.

o

Align the reads to the yeast reference genome.

[¢]

Quantify gene expression by counting the number of reads mapping to each gene.

[e]

Perform differential expression analysis between wild-type and set2A samples to identify
genes with statistically significant changes in expression.

ChIP-seq for H3K36me3 in Mammalian Cells

This protocol describes the general workflow for performing ChlP-seq to map H3K36me3 in
mammalian cells.

e Cell Culture and Cross-linking:

[¢]

Culture mammalian cells to an appropriate density.

[e]

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a
final concentration of 1% and incubating for 10 minutes at room temperature.

[e]

Quench the cross-linking reaction by adding glycine.

o

Harvest and wash the cells.
e Chromatin Preparation:
o Lyse the cells to release the nuclei.
o Isolate the nuclei and lyse them to release the chromatin.

o Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic
digestion.

e Immunoprecipitation:
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[e]

Pre-clear the chromatin with protein A/G beads.

o

Incubate the chromatin with an antibody specific for H3K36me3 overnight at 4°C.

[¢]

Add protein A/G beads to capture the antibody-chromatin complexes.

[¢]

Wash the beads to remove non-specifically bound chromatin.

o DNA Purification and Library Preparation:
o Elute the chromatin from the beads.
o Reverse the cross-links by heating at 65°C.
o Treat with RNase A and Proteinase K.
o Purify the DNA using phenol-chloroform extraction or a DNA purification Kit.

o Prepare the sequencing library by end-repairing, A-tailing, ligating sequencing adapters,
and PCR amplifying the ChIP DNA.

e Sequencing and Data Analysis:

[e]

Sequence the library on a high-throughput sequencing platform.

o

Align the reads to the reference genome.

[¢]

Perform peak calling to identify regions of H3K36me3 enrichment.

[¢]

Annotate the peaks to identify the associated genes.

[e]

Perform differential binding analysis between different experimental conditions if
applicable.

Visualizing Workflows and Pathways

Experimental Workflow for Confirming Set2 Target
Genes
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RNA-seq

Data Integration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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